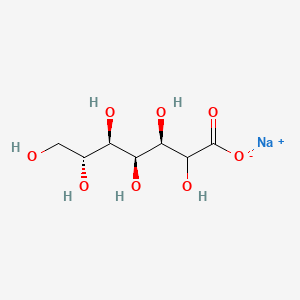
(+)-Epi-isozizaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-epi-isozizaene is a sesquiterpene.
科学的研究の応用
Enzymatic Conversion and Fragmentation Analysis : Rabe, Klapschinski, and Dickschat (2016) investigated the EI-MS fragmentation mechanism of epi-isozizaene. They developed a systematic method called position-specific mass shift analysis, which is significant for understanding the fragmentation reactions of epi-isozizaene (Rabe, Klapschinski, & Dickschat, 2016).
Role in Antibiotic Biosynthesis : Lin and Cane (2009) explored the mechanism and stereochemistry of enzymatic formation of epi-isozizaene in the biosynthesis of the antibiotic albaflavenone in Streptomyces coelicolor (Lin & Cane, 2009).
Renewable Jet Fuel Precursor : Liu et al. (2018) identified epi-isozizaene as a promising jet fuel precursor. They produced high quantities of epi-isozizaene in Escherichia coli and Saccharomyces cerevisiae, demonstrating its potential as a sustainable alternative to petroleum-based jet fuels (Liu et al., 2018).
Structural Determination in Sesquiterpene Synthase : Lin, Hopson, and Cane (2006) determined the structure and stereochemistry of epi-isozizaene synthesized by the sesquiterpene synthase from Streptomyces coelicolor (Lin, Hopson, & Cane, 2006).
Chemodiversity in Terpenoid Cyclization : Li et al. (2014) studied the active site contour of epi-isozizaene synthase and its role in terpenoid cyclization, revealing insights into the product diversity generated by enzyme mutants (Li et al., 2014).
Sesquiterpenoid Biosynthetic Pathway Characterization : Takamatsu et al. (2011) characterized the sesquiterpenoid biosynthetic pathway in Streptomyces avermitilis, contributing to the understanding of epi-isozizaene and its oxidized derivatives (Takamatsu et al., 2011).
Crystal Structure Analysis : Aaron, Lin, Cane, and Christianson (2010) determined the X-ray crystal structure of epi-isozizaene synthase, providing insights into the enzyme's conformational changes and binding interactions for substrate catalysis (Aaron, Lin, Cane, & Christianson, 2010).
特性
分子式 |
C15H24 |
|---|---|
分子量 |
204.35 g/mol |
IUPAC名 |
(1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-ene |
InChI |
InChI=1S/C15H24/c1-10-5-6-13-11(2)14(3,4)12-7-8-15(10,13)9-12/h10,12H,5-9H2,1-4H3/t10-,12-,15+/m0/s1 |
InChIキー |
CYLSPJUZBPWJGC-ITDIGPHOSA-N |
異性体SMILES |
C[C@H]1CCC2=C(C([C@H]3CC[C@@]12C3)(C)C)C |
SMILES |
CC1CCC2=C(C(C3CCC12C3)(C)C)C |
正規SMILES |
CC1CCC2=C(C(C3CCC12C3)(C)C)C |
同義語 |
epi-isozizaene |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene](/img/structure/B1262065.png)

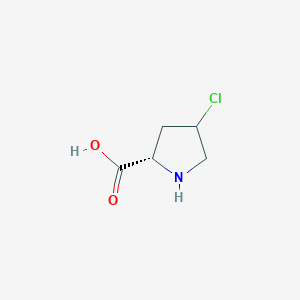
![2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid](/img/structure/B1262071.png)

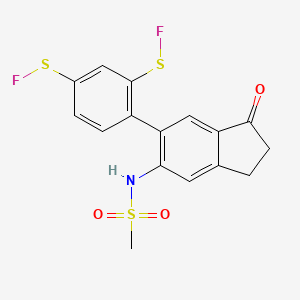

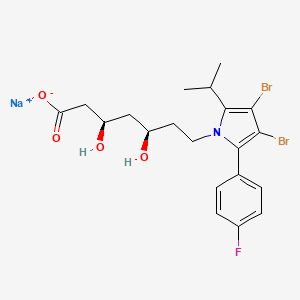

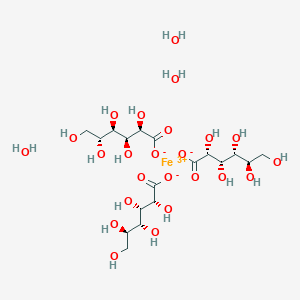
![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methoxyphenyl)methyl]-1'-(2,2,2-trifluoroethyl)spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1262084.png)
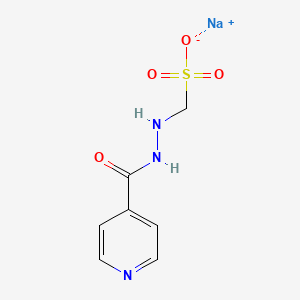
![sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1262086.png)
